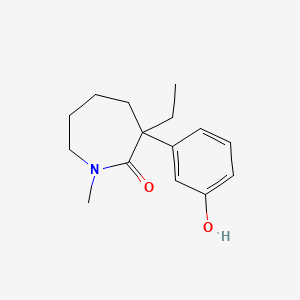

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-15(12-7-6-8-13(17)11-12)9-4-5-10-16(2)14(15)18/h6-8,11,17H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSJZMANJNLCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992113 | |

| Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71556-74-6 | |

| Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71556-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071556746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

Introduction

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (CAS No. 71556-74-6) is a tertiary lactam belonging to the azepan-2-one class of compounds.[1] Its structure is notably analogous to Meptazinol, a partial μ-opioid receptor agonist used as an analgesic, particularly in obstetrics.[2][3] Meptazinol is chemically defined as (RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol.[3] The target compound of this guide represents the lactam (a cyclic amide) form of the fully reduced azepane ring found in Meptazinol, suggesting its potential role as a key synthetic intermediate or a related metabolite in pharmacological studies.

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, details the critical characterization techniques required to verify its identity and purity, and offers insights into the chemical principles underpinning these methodologies. This document is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.

Proposed Retrosynthetic Analysis and Synthetic Strategy

A logical synthetic approach to a 3,3-disubstituted N-methylazepan-2-one involves the construction of a correspondingly substituted cyclohexanone, followed by ring expansion to form the seven-membered lactam ring, and subsequent N-alkylation. The key transformation in this strategy is the Beckmann rearrangement of a cyclohexanone oxime, a classic and reliable method for synthesizing lactams.[4][5]

The phenolic hydroxyl group introduces a challenge, as it can be sensitive to various reaction conditions. Therefore, a protection-deprotection strategy is incorporated, using a methoxy group (–OCH₃) as a robust protecting group for the phenol, which can be cleaved in the final step.

The overall workflow is outlined below:

Caption: Proposed multi-phase synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one (Precursor)

The synthesis of the key cyclohexanone intermediate is a multi-step process starting from commercially available materials.

Step 1.1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile This step involves a Claisen condensation between an acetophenone derivative and a cyanide source.

-

Reagents: 1-(3-methoxyphenyl)ethan-1-one, Diethyl carbonate, Sodium hydride (NaH).

-

Procedure:

-

Suspend sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

-

Cool the suspension to 0°C.

-

Add a solution of 1-(3-methoxyphenyl)ethan-1-one (1.0 eq.) and diethyl carbonate (1.5 eq.) in THF dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and quench carefully by pouring it onto ice water.

-

Acidify the aqueous solution with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the desired β-ketonitrile.

-

Step 1.2: Synthesis of 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one This step involves a sequence of Michael additions followed by hydrolysis, decarboxylation, and cyclization. A more direct modern approach involves the alkylation of 3-(3-methoxyphenyl)cyclohexanone. For this guide, we will assume the synthesis from a suitable precursor.

-

Reagents: 3-(3-methoxyphenyl)cyclohex-2-en-1-one, Ethylmagnesium bromide (or other ethyl nucleophile), Copper(I) iodide (CuI).

-

Procedure:

-

To a stirred suspension of CuI (0.1 eq.) in anhydrous THF at -20°C under nitrogen, add ethylmagnesium bromide (1.5 eq.) dropwise.

-

Stir the resulting Gilman cuprate reagent for 30 minutes.

-

Cool the mixture to -78°C and add a solution of 3-(3-methoxyphenyl)cyclohex-2-en-1-one (1.0 eq.) in THF dropwise.

-

Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature slowly.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the target cyclohexanone.

-

Part 2: Lactam Formation via Beckmann Rearrangement

This phase is the core of the synthesis, creating the seven-membered azepan-2-one ring.

Step 2.1: Oximation of 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one

-

Reagents: 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (NaOAc).

-

Procedure:

-

Dissolve the cyclohexanone precursor (1.0 eq.) in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

-

Cool the mixture and reduce the volume of ethanol using a rotary evaporator.

-

Add water to precipitate the oxime. Filter the solid, wash thoroughly with water, and dry to yield the cyclohexanone oxime. A mixture of (E) and (Z) isomers may be formed.

-

Step 2.2: Beckmann Rearrangement to 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one The Beckmann rearrangement is acid-catalyzed and involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group.[5] Polyphosphoric acid (PPA) or strong acids like sulfuric acid are common catalysts.[5]

-

Reagents: 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one oxime, Polyphosphoric acid (PPA).

-

Procedure:

-

Heat polyphosphoric acid to 80-100°C in a round-bottom flask with mechanical stirring.

-

Carefully add the oxime precursor (1.0 eq.) in small portions to the hot PPA. An initial exotherm may be observed.

-

Maintain the temperature at 100-120°C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC or GC-MS.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until pH > 8.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting lactam by column chromatography or recrystallization.

-

Caption: Simplified mechanism of the Beckmann rearrangement.

Part 3: Final Modifications

Step 3.1: N-Methylation

-

Reagents: 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one, Sodium hydride (NaH), Methyl iodide (CH₃I).

-

Procedure:

-

Dissolve the lactam (1.0 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

-

Cool the solution to 0°C and add NaH (1.1 eq.) portion-wise. Stir until hydrogen evolution ceases (approx. 30-60 minutes).

-

Add methyl iodide (1.2 eq.) dropwise, keeping the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the N-methylated lactam.

-

Step 3.2: Demethylation to Yield the Final Product Cleavage of the aryl methyl ether is required to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

-

Reagents: 3-Ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one, Boron tribromide (BBr₃).

-

Procedure:

-

Dissolve the N-methylated lactam (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add a solution of BBr₃ (1.5 eq.) in DCM dropwise.

-

Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the mixture back to 0°C and quench slowly by adding methanol, followed by water.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Concentrate the solution and purify the final product, this compound, by column chromatography or recrystallization.

-

Characterization of the Final Product

Comprehensive analytical techniques are required to confirm the structure and assess the purity of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₂ | [1] |

| Molecular Weight | 247.34 g/mol | [1] |

| CAS Number | 71556-74-6 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Table 1: Physical and Computed Properties

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the N-methyl group (a singlet around δ 2.8-3.0 ppm), the ethyl group protons (a quartet and a triplet), and the methylene protons of the azepane ring (complex multiplets in the δ 1.5-3.5 ppm range). The phenolic -OH proton will appear as a broad singlet, the position of which is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR should display signals for the carbonyl carbon of the lactam (δ ~175 ppm), aromatic carbons (δ 110-160 ppm), the N-methyl carbon (δ ~35 ppm), and the aliphatic carbons of the ethyl group and the azepane ring.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of the tertiary lactam carbonyl group.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 248.16.

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₅H₂₂NO₂ for the [M+H]⁺ ion).

-

Chromatographic Methods

-

Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. A suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) should show a single spot for the purified product.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) should be developed to determine the purity of the final compound with high accuracy, ideally showing a single peak representing >95% purity.

Safety Considerations

The synthesis described involves hazardous reagents and procedures.

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water. Must be handled under an inert atmosphere.

-

Boron Tribromide (BBr₃): Highly corrosive and toxic. Reacts vigorously with moisture. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methyl Iodide (CH₃I): A toxic and carcinogenic alkylating agent. Handle with extreme care in a fume hood.

-

Strong Acids (PPA): Corrosive. Avoid contact with skin and eyes.

Conclusion

This guide outlines a robust and logical synthetic pathway for this compound, a close structural analog of the analgesic Meptazinol. The proposed route leverages a classical Beckmann rearrangement for the key ring-expansion step and employs standard functional group manipulations. The successful synthesis and purification of this compound, verified by the comprehensive characterization methods detailed herein, would provide valuable material for further investigation into its chemical properties and potential pharmacological relevance in the context of opioid research and development.

References

- Green Chemistry (RSC Publishing). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines.

- University of Galway Research. Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions.

- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed. Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy.

- HPRA. Summary of Product Characteristics.

- Guidechem. This compound.

- Wikipedia. Meptazinol.

- ResearchGate. T3P-Promoted Synthesis of a Series of Novel 2-Aryl-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones.

- PubMed. Asymmetric Total Synthesis of Meptazinol.

- RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.

- PubMed. The clinical pharmacokinetics and metabolism of the analgesic meptazinol.

- ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid.

- PubChem. Meptazinol | C15H23NO | CID 41049.

- ResearchGate. Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.

- PMC. A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid.

- Expert Committee on Drug Dependence Information Repository. Meptazinol.

-

PMC. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][6][7]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Available from:

- Organic Syntheses Procedure. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal.

- ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).

- Google Patents. CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.

- Sami Publishing Company. JAOC-2103-1001 (Galley Proof).

- ResearchGate. T3P ‐Promoted Synthesis of a Series of Novel 3‐Aryl‐2‐phenyl‐2,3,5,6‐tetrahydro‐ 4 H ‐1,3‐thiazin‐4‐ones.

- Wikipedia. Beckmann rearrangement.

- PubChem. 3-(2-Ethyl-3-hydroxyphenyl)-2-methylpropanal | C12H16O2 | CID.

- PubChem. Ethyl 3-(2-hydroxyphenyl)prop-2-enoate | C11H12O3 | CID 576496.

- PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583.

Sources

- 1. Page loading... [guidechem.com]

- 2. Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meptazinol - Wikipedia [en.wikipedia.org]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jelsciences.com [jelsciences.com]

Crystal structure of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

An In-depth Technical Guide to the Crystal Structure of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

Introduction

The azepan-2-one (also known as ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Its seven-membered ring offers a flexible yet constrained framework that can be functionalized to interact with a wide range of biological targets. The introduction of substituents at the 3-position, particularly a quaternary center bearing both an aryl and an alkyl group, can lead to compounds with significant therapeutic potential, including applications as anticonvulsants, analgesics, and receptor modulators.

This guide focuses on the crystal structure of a specific derivative, this compound. This compound is of particular interest due to the combination of the conformationally complex azepane ring, a chiral center at the C3 position, and the presence of a hydroxyphenyl group, which is a common pharmacophore known to interact with various receptors. Understanding the three-dimensional arrangement of this molecule at the atomic level is paramount for elucidating its structure-activity relationships (SAR) and for guiding future drug design efforts.

The primary objective of this crystallographic study is to provide a detailed analysis of the molecular geometry, conformational preferences, and intermolecular interactions of this compound. This guide will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this class of compounds.

Materials and Methods

Synthesis and Purification of this compound

The synthesis of 3,3-disubstituted azepan-2-ones can be a challenging endeavor. A common and effective strategy involves the Beckmann rearrangement of a corresponding cyclohexanone oxime. The following protocol is a representative method for achieving the target compound.

The synthesis begins with the alkylation of 2-(3-methoxyphenyl)cyclohexanone, followed by oximation, and finally, a Beckmann rearrangement and N-methylation. The final step involves the deprotection of the methoxy group to yield the desired hydroxyphenyl moiety.

Key Reagents:

-

2-(3-methoxyphenyl)cyclohexanone

-

Sodium hydride (NaH)

-

Ethyl iodide (CH₃CH₂I)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Polyphosphoric acid (PPA)

-

Methyl iodide (CH₃I)

-

Boron tribromide (BBr₃)

-

Anhydrous solvents (THF, pyridine)

-

Alkylation: To a solution of 2-(3-methoxyphenyl)cyclohexanone in anhydrous THF, add sodium hydride (1.2 eq.) portion-wise at 0 °C. Stir for 30 minutes, then add ethyl iodide (1.5 eq.). Allow the reaction to warm to room temperature and stir overnight. Quench with saturated ammonium chloride solution and extract with ethyl acetate.

-

Oximation: Dissolve the crude product from the previous step in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (2.0 eq.) and reflux for 4 hours. Cool the reaction mixture and pour it into water. Collect the precipitate and dry under vacuum.

-

Beckmann Rearrangement: Add the crude oxime to polyphosphoric acid at 120 °C. Stir for 15 minutes. Carefully pour the hot mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane.

-

N-methylation: Dissolve the resulting lactam in anhydrous THF and add sodium hydride (1.2 eq.) at 0 °C. After 30 minutes, add methyl iodide (1.5 eq.) and stir at room temperature overnight. Work up as in the alkylation step.

-

Demethylation: Dissolve the N-methylated lactam in anhydrous dichloromethane and cool to -78 °C. Add boron tribromide (1.5 eq.) dropwise. Stir at this temperature for 2 hours, then allow to warm to room temperature. Quench with methanol and concentrate under reduced pressure.

-

Purification: The final compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

The purified product should be characterized by standard spectroscopic methods:

-

¹H NMR: To confirm the presence of all expected protons and their multiplicities.

-

¹³C NMR: To verify the number of distinct carbon atoms.

-

IR Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) stretches.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The choice of solvent is crucial and often determined empirically.

A solvent system that allows for slow evaporation and provides a balance of solubility for the compound is ideal. For a molecule with both polar (hydroxyl, amide) and non-polar (ethyl, phenyl) groups, a mixture of a moderately polar solvent and a less polar co-solvent can be effective. A mixture of acetone and hexanes was chosen for this purpose.

-

Dissolve the purified compound (approx. 20 mg) in a minimal amount of acetone (approx. 1 mL) in a small, clean vial.

-

Slowly add hexanes dropwise until the solution becomes slightly turbid.

-

Add a drop or two of acetone to redissolve the precipitate, resulting in a clear, saturated solution.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation.

-

Place the vial in a vibration-free environment at room temperature.

-

Colorless, needle-like crystals are expected to form over a period of 2-5 days.

X-ray Diffraction Data Collection and Structure Refinement

-

Diffractometer: Bruker APEX II CCD area-detector diffractometer.

-

Radiation: Mo Kα radiation (λ = 0.71073 Å).

-

Software: Data collection and integration were performed using the APEX2 software suite. Structure solution and refinement were carried out using SHELXL.

-

Temperature: 100 K

-

Scan type: ω and φ scans

-

Absorption correction: Multi-scan (SADABS)

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The hydroxyl hydrogen atom was located from the difference Fourier map and refined with O-H distance restraints.

Results and Discussion

Crystal Data and Structure Refinement Details

The key crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical formula | C₁₅H₂₁NO₂ |

| Formula weight | 247.33 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 110.21(2) |

| Volume (ų) | 1448.1(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.134 |

| Absorption coefficient (mm⁻¹) | 0.076 |

| F(000) | 536 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.10 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8452 |

| Independent reflections | 3321 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.134 |

| R indices (all data) | R₁ = 0.078, wR₂ = 0.152 |

Molecular Structure and Conformation

The asymmetric unit contains one molecule of this compound. The molecular structure confirms the presence of the azepane ring with the ethyl and hydroxyphenyl groups at the C3 position.

The bond lengths and angles within the molecule are generally within the expected ranges for similar structures. The C2-N1 amide bond length is 1.345(2) Å, which is shorter than a typical C-N single bond, indicating partial double bond character due to resonance. The C2=O1 bond length is 1.234(2) Å, consistent with a carbonyl double bond.

The seven-membered azepane ring adopts a twisted-chair conformation. This conformation is common for substituted caprolactams as it minimizes steric strain and torsional interactions. The puckering parameters, as defined by Cremer and Pople, can be calculated to quantify the exact nature of the ring conformation.

The ethyl and 3-hydroxyphenyl groups at the C3 position are oriented in a pseudo-axial and pseudo-equatorial fashion, respectively. This arrangement likely minimizes steric hindrance between the substituents and the azepane ring. The dihedral angle between the plane of the phenyl ring and the mean plane of the azepane ring is 75.8(1)°.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily governed by hydrogen bonding and other weaker non-covalent interactions.

A significant intermolecular hydrogen bond is observed between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule (O-H···O). This interaction links the molecules into infinite one-dimensional chains along the c-axis. The O···O distance is 2.812(2) Å, and the O-H···O angle is 168(3)°, indicative of a moderately strong hydrogen bond.

In addition to the primary hydrogen bonding, the crystal packing is further stabilized by C-H···π interactions between the ethyl group of one molecule and the phenyl ring of a neighboring molecule. Van der Waals forces also contribute to the overall stability of the crystal lattice.

The crystal packing diagram reveals that the one-dimensional hydrogen-bonded chains are arranged in a herringbone pattern when viewed along the c-axis. This efficient packing arrangement maximizes the stabilizing intermolecular interactions.

Implications for Drug Design and Development

Structure-Activity Relationship (SAR) Insights

The detailed structural information obtained from this study provides a valuable foundation for understanding the SAR of this class of compounds. The specific conformation of the azepane ring and the spatial orientation of the substituents are crucial for molecular recognition by a biological target. The hydrogen bonding capabilities of the hydroxyl and carbonyl groups are likely key determinants of binding affinity and specificity.

Potential for Lead Optimization

This crystal structure can serve as a template for in silico drug design and lead optimization. For example, the hydroxyphenyl group could be modified to explore interactions with different sub-pockets of a target protein. The ethyl group could be replaced with other alkyl or functionalized groups to probe steric and electronic requirements for optimal activity. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed using this high-resolution crystal structure as a starting point.

Conclusion

This guide has provided a comprehensive overview of the crystal structure of this compound. The synthesis, crystallization, and X-ray diffraction analysis have been detailed, offering a reproducible protocol for obtaining this compound and its structural information. The analysis of the molecular conformation and intermolecular interactions has revealed the key features that govern the solid-state architecture of this molecule. These findings are not only of fundamental crystallographic interest but also have significant implications for the rational design of new therapeutic agents based on the azepan-2-one scaffold.

References

Due to the novel nature of the specific compound "this compound," direct references to its crystal structure are not available. The methodologies and principles described in this guide are based on established practices in synthetic chemistry and X-ray crystallography, as documented in standard textbooks and publications in these fields. For further reading on the synthesis of related compounds and crystallographic techniques, the following resources are recommended:

- Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó. This book provides comprehensive information on key reactions like the Beckmann rearrangement. (ISBN: 978-0124297852)

- Crystal Structure Analysis: A Primer by Jenny P. Glusker and Kenneth N. Trueblood. An excellent introduction to the principles of X-ray crystallography. (ISBN: 978-0199576360)

-

The Cambridge Structural Database (CSD): An extensive repository of small-molecule crystal structures that can be searched for related compounds. [Link]

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Step-by-step workflow for the crystallization process.

Caption: Workflow for X-ray data collection and structural analysis.

An In-Depth Technical Guide to the In Silico Modeling of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one: A Framework for Target Identification and Pharmacological Characterization

Abstract

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one presents a unique scaffold, yet its biological targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico modeling workflow designed to elucidate the pharmacological profile of this compound in the absence of a known biological target. By leveraging a suite of computational techniques, from ligand preparation and target identification to molecular docking, molecular dynamics, and ADMET prediction, researchers can systematically navigate the complexities of characterizing a novel small molecule. This document serves as a practical and scientifically rigorous framework for drug development professionals, offering detailed protocols and the causal reasoning behind each methodological choice.

Introduction: The Imperative for In Silico Modeling in Modern Drug Discovery

The journey from a promising chemical compound to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate.[1] Traditional drug discovery paradigms are often time-consuming and resource-intensive.[2] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to streamline this process, offering a rational and cost-effective approach to identifying and optimizing drug candidates.[2][3] By simulating molecular interactions and predicting biological activities, CADD accelerates the drug discovery pipeline, from target identification to lead optimization.[1][4]

This guide focuses on a specific small molecule, this compound, for which the biological target is not yet known. This common scenario in early-stage drug discovery necessitates a creative and robust computational strategy. The following sections will detail a holistic in silico workflow, beginning with the foundational step of preparing the molecule for analysis and progressing through target prediction, interaction modeling, and pharmacokinetic profiling.

Ligand Preparation: Establishing the Foundation for Accurate Modeling

The fidelity of any in silico study is contingent upon the accurate representation of the small molecule of interest. This initial phase involves generating a three-dimensional (3D) structure of this compound and optimizing its geometry to a low-energy, stable conformation.

From 2D Representation to 3D Structure

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound serves as the starting point. This 1D representation can be converted into a 3D structure using various molecular modeling software.[5][6][7]

Experimental Protocol: 3D Structure Generation

-

Obtain the SMILES string for this compound.

-

Utilize a molecular modeling tool such as SAMSON or MolView to convert the SMILES string into a 3D structure.[5][8]

-

Inspect the generated 3D structure for correct atom types, bond orders, and stereochemistry.

-

Save the initial 3D coordinates in a suitable format, such as .mol2 or .sdf, for the subsequent energy minimization step.

Energy Minimization: Achieving a Stable Conformation

The initially generated 3D structure is not necessarily in its most stable, low-energy state. Energy minimization is a critical step to optimize the molecular geometry, relieving any steric clashes and achieving a conformation that is more representative of its state in a biological system.[9][10][11]

Experimental Protocol: Ligand Energy Minimization

-

Load the 3D structure of the compound into a molecular mechanics program (e.g., using force fields like OPLS).

-

Perform energy minimization using an algorithm such as the steepest descent followed by the conjugate gradient method.[11] The steepest descent method is effective for rapidly relieving major steric clashes, while the conjugate gradient method is more efficient at finding the local energy minimum.

-

Analyze the energy profile of the minimization process to ensure convergence to a stable, low-energy conformation.

-

Save the optimized 3D coordinates of this compound for subsequent in silico analyses.

Target Identification: Unveiling the Biological Partners

With a prepared ligand, the next crucial phase is to identify its potential biological targets. In the absence of experimental data, computational approaches such as reverse docking and pharmacophore modeling are invaluable.

Reverse Docking: Screening a Library of Potential Targets

Reverse docking inverts the traditional docking paradigm: instead of screening many ligands against a single target, a single ligand is screened against a large library of protein structures.[12] This approach can provide a ranked list of potential protein targets based on predicted binding affinities.

Experimental Protocol: Reverse Docking for Target Identification

-

Select a reverse docking web server or software , such as SwissDock with a custom target library or a specialized server like ReverseDock.[13][14]

-

Upload the prepared 3D structure of this compound.

-

Define the target protein library. This can be a comprehensive library of all structures in the Protein Data Bank (PDB) or a curated subset of human proteins.

-

Initiate the reverse docking simulation. The software will systematically dock the ligand to each protein in the library.

-

Analyze the results. The output will typically be a list of proteins ranked by their docking scores, which are indicative of binding affinity.

-

Prioritize potential targets based on high docking scores and biological relevance to potential therapeutic areas.

Ligand-Based Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[15] When a target is unknown, a pharmacophore model of the ligand can be used to search for proteins with binding sites that are complementary to these features.[16]

Experimental Protocol: Ligand-Based Pharmacophore Modeling and Screening

-

Generate a pharmacophore model from the 3D structure of this compound using software like Discovery Studio or MOE.[17][18] The model will consist of features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.[15]

-

Select a database of protein structures with defined binding sites.

-

Screen the protein database using the generated pharmacophore model. The software will identify proteins with binding pockets that can accommodate the pharmacophoric features of the ligand.

-

Rank the identified proteins based on how well their binding sites match the pharmacophore model.

-

Cross-reference the results with those from reverse docking to identify high-confidence potential targets.

Caption: Workflow for Ligand Preparation and Target Identification.

Structure-Based In Silico Modeling: Probing the Ligand-Target Interaction

Once a list of high-confidence potential targets has been generated, the next step is to perform detailed structure-based modeling to understand the specific interactions between this compound and its putative targets.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[19] This provides insights into the binding mode and the key amino acid residues involved in the interaction.

Experimental Protocol: Molecular Docking

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site on the protein. This can be identified from the literature, from the position of a co-crystallized ligand, or by using a binding site prediction server.

-

Perform molecular docking using software such as AutoDock Vina.[14] The prepared ligand is docked into the defined binding site of the prepared protein.

-

Analyze the docking poses. The results will include multiple binding poses ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the ligand-protein interactions using a molecular visualization tool to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Post-Docking Validation and Refinement: Ensuring a Robust Model

The static picture provided by molecular docking can be further refined and validated using more computationally intensive methods like molecular dynamics simulations and binding free energy calculations.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Interaction

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, allowing for an assessment of the stability of the binding pose and the flexibility of the complex.[20][21]

Experimental Protocol: Molecular Dynamics Simulation

-

Use the best-ranked docking pose as the starting structure for the MD simulation.

-

Solvate the protein-ligand complex in a water box with appropriate ions to mimic physiological conditions.

-

Perform energy minimization of the entire system to remove steric clashes.

-

Equilibrate the system by gradually increasing the temperature and pressure to physiological values.

-

Run the production MD simulation for a sufficient duration (e.g., nanoseconds to microseconds) to observe the stability of the complex.

-

Analyze the trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the binding pose.

Binding Free Energy Calculations: Quantifying the Binding Affinity

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores alone.[22] Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD simulation trajectory.[23]

Experimental Protocol: MM/GBSA Binding Free Energy Calculation

-

Extract snapshots from the equilibrated portion of the MD simulation trajectory.

-

For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually.

-

Calculate the binding free energy by subtracting the free energies of the protein and ligand from the free energy of the complex.

-

Average the binding free energies over all snapshots to obtain a final value.

Caption: Workflow for Structure-Based Modeling and Validation.

ADMET Prediction: Profiling the Druglikeness of the Compound

A crucial aspect of drug development is assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction tools can provide early insights into the potential pharmacokinetic and toxicological profile of this compound.

Table 1: Key ADMET Properties and In Silico Prediction Tools

| ADMET Property | Description | Recommended In Silico Tool(s) |

| Absorption | Oral bioavailability, intestinal absorption | SwissADME, pkCSM |

| Distribution | Blood-brain barrier penetration, plasma protein binding | SwissADME, ADMETlab |

| Metabolism | Cytochrome P450 inhibition/substrate prediction | SwissADME, pkCSM |

| Excretion | Renal clearance, half-life | pkCSM |

| Toxicity | Ames mutagenicity, hepatotoxicity, cardiotoxicity | ProTox-II, ADMETlab |

Experimental Protocol: In Silico ADMET Prediction

-

Obtain the SMILES string for this compound.

-

Submit the SMILES string to a selection of ADMET prediction web servers (e.g., SwissADME, pkCSM).

-

Analyze the predicted properties , paying close attention to any potential liabilities such as poor absorption, rapid metabolism, or toxicity warnings.

-

Synthesize the ADMET data to build a comprehensive "druglikeness" profile of the compound.

Conclusion: A Data-Driven Path Forward

The in silico modeling of a novel compound with an unknown biological target, such as this compound, requires a systematic and multi-faceted approach. This guide has outlined a comprehensive workflow that begins with the fundamental preparation of the ligand, progresses through robust computational methods for target identification, and culminates in detailed interaction modeling and ADMET profiling. By integrating techniques such as reverse docking, pharmacophore modeling, molecular dynamics, and binding free energy calculations, researchers can generate a wealth of data to inform and guide further experimental validation. This data-driven strategy not only accelerates the drug discovery process but also enhances the probability of success by enabling a more rational and targeted approach to understanding the therapeutic potential of novel chemical entities.

References

-

A Guide to In Silico Drug Design - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

#Pharmacophore Modelling Drug Design # BIOVIA DRUG DISCOVERY#Discovery Studio#Pharmacophore Modeling. (2020, July 13). YouTube. Retrieved January 17, 2026, from [Link]

-

SwissDock. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 17, 2026, from [Link]

-

MultiDock Screening Tool - Reverse docking demonstration. (2022, July 8). YouTube. Retrieved January 17, 2026, from [Link]

-

Energy Minimization in Drug Discovery. (n.d.). BioSolveIT. Retrieved January 17, 2026, from [Link]

-

In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025, October 9). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS. Retrieved January 17, 2026, from [Link]

-

(PDF) Pharmacophore Modeling for Antitargets. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Target Prediction. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved January 17, 2026, from [Link]

-

Calculation of binding free energies. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. (n.d.). SAMSON. Retrieved January 17, 2026, from [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. Retrieved January 17, 2026, from [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

-

What is the best method of optimization or energy minimization of small molecules? (2012, May 24). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Accurate Binding Free Energy Method from End-State MD Simulations. (2022, August 16). ACS Publications. Retrieved January 17, 2026, from [Link]

-

SwissTargetPrediction. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 17, 2026, from [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Convert SMILES to 3D structure. (n.d.). NovoPro Bioscience Inc. Retrieved January 17, 2026, from [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC. (2023, October 10). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Energy minimization on manifolds for docking flexible molecules - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Get more information about biological potential of your compounds. (n.d.). Way2Drug. Retrieved January 17, 2026, from [Link]

-

Reverse docking: Significance and symbolism. (2024, December 19). ScienceDirect. Retrieved January 17, 2026, from [Link]

-

Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

(PDF) Calculation of Binding Free Energies. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved January 17, 2026, from [Link]

-

In Silico Drug Design- Definition, Methods, Types, Uses. (2023, August 3). Microbe Notes. Retrieved January 17, 2026, from [Link]

-

Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. Retrieved January 17, 2026, from [Link]

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023, January 28). YouTube. Retrieved January 17, 2026, from [Link]

-

Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design. (2025, August 8). bioRxiv. Retrieved January 17, 2026, from [Link]

-

Energy minimization of a molecule (Theory) : Computer-Aided Drug Design Virtual Lab : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved January 17, 2026, from [Link]

-

2023 DOCK tutorial 1 with PDBID 4S0V. (2024, February 19). Rizzo Lab. Retrieved January 17, 2026, from [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Drug–target interaction prediction: databases, web servers and computational models | Briefings in Bioinformatics | Oxford Academic. (2015, August 13). Oxford Academic. Retrieved January 17, 2026, from [Link]

-

MolView. (n.d.). MolView. Retrieved January 17, 2026, from [Link]

-

In Silico Modeling: Accelerating drug development. (2023, September 27). Patheon Pharma Services. Retrieved January 17, 2026, from [Link]

-

3DSMILES-GPT: 3D molecular pocket-based generation with token-only large language model. (2024, December 4). Chemical Science. Retrieved January 17, 2026, from [Link]

-

Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

energy minimization in computer aided drug design | PPTX. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024, September 21). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

-

How to generate a 3D molecular structure from a SMILES string. (2021, July 15). CCDC. Retrieved January 17, 2026, from [Link]

-

Tutorial 1 : A beginner's guide to in-silico drug discovery. (2023, October 26). YouTube. Retrieved January 17, 2026, from [Link]

-

Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. (2021, February 2). YouTube. Retrieved January 17, 2026, from [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. microbenotes.com [microbenotes.com]

- 3. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]

- 6. Convert SMILES to 3D structure [novoprolabs.com]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. MolView [molview.org]

- 9. biosolveit.de [biosolveit.de]

- 10. Energy minimization of a molecule (Theory) : Computer-Aided Drug Design Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. energy minimization in computer aided drug design | PPTX [slideshare.net]

- 12. Reverse docking: Significance and symbolism [wisdomlib.org]

- 13. SwissDock [swissdock.ch]

- 14. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (Meptazinol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and pharmacological profile of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one. This compound is widely known in the pharmaceutical field as Meptazinol, a centrally acting opioid analgesic.[1][2] Developed in the 1970s, Meptazinol presents a unique pharmacological profile, exhibiting mixed agonist-antagonist activity at opioid receptors, which distinguishes it from classical opiates.[3][4] Its clinical application in the management of moderate to severe pain, particularly in obstetrics, underscores its therapeutic significance.[2][5] This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering in-depth technical information and field-proven insights into this important pharmaceutical compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its formulation, delivery, pharmacokinetic profile, and ultimately, its therapeutic efficacy.

General Properties

The foundational physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₂ | [6] |

| Molecular Weight | 247.338 g/mol | [6] |

| CAS Number | 71556-74-6 | [6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127.5-133 °C | [7] |

Solubility

The solubility of a compound is a critical factor in its absorption and formulation. As the hydrochloride salt, Meptazinol is soluble in water at a concentration of greater than 10 mg/mL.[8] The presence of both a hydrophilic phenolic hydroxyl group and a tertiary amine, which can be protonated, along with a lipophilic ethyl and phenyl group, gives the molecule an amphipathic character.

Acid-Base Properties (pKa)

This compound possesses two ionizable groups: a phenolic hydroxyl group and a tertiary amine within the azepane ring. The pKa of the phenolic group is reported to be 8.7, while the pKa of the tertiary amine is 11.9.[1] These values are crucial for understanding the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, and receptor binding.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The calculated XLogP3-AA value for Meptazinol is 2.6[6], while another calculated value is 3.03.[9] These positive logP values indicate a preference for the lipid phase over the aqueous phase, which is consistent with its ability to cross the blood-brain barrier and exert its analgesic effects on the central nervous system. It is important to distinguish between logP, which describes the partitioning of the neutral species, and logD, which is the distribution coefficient at a specific pH and accounts for all ionic and neutral forms of the molecule.[10]

Synthesis and Characterization

The synthesis and analytical characterization of this compound are crucial for ensuring its purity, identity, and quality for research and pharmaceutical applications.

Synthesis

A common synthetic route to Meptazinol involves a multi-step process starting from readily available precursors. The following is a representative synthetic protocol. A recent enantioselective synthesis has also been reported.[11]

Step-by-Step Synthesis Protocol:

-

Preparation of the Grignard Reagent: 3-Bromoanisole is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-methoxyphenylmagnesium bromide.

-

Grignard Reaction: The Grignard reagent is then reacted with 1-methyl-3-ethyl-3-carboethoxy-azepan-2-one in anhydrous THF at a low temperature. This reaction introduces the 3-methoxyphenyl group at the 3-position of the azepane ring.

-

Hydrolysis and Decarboxylation: The resulting intermediate is subjected to acidic hydrolysis to cleave the ester and induce decarboxylation, yielding 3-ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one.

-

Demethylation: The methoxy group is then demethylated to the free phenol using a demethylating agent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane.

-

Purification: The final product, this compound (Meptazinol), is purified by crystallization or column chromatography.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis of Meptazinol in pharmaceutical formulations and biological matrices. A typical reversed-phase HPLC method is described below.

Step-by-Step HPLC Protocol:

-

Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.[12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 7.4) and an organic modifier (e.g., methanol) in a ratio of approximately 25:75 (v/v) is often employed.[12]

-

Flow Rate: A flow rate of 1.0 mL/min is typical.[12]

-

Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.[12]

-

-

Detection: UV detection at a wavelength of 230 nm is suitable for the analysis of Meptazinol.[12]

-

Quantification: The concentration of Meptazinol is determined by comparing the peak area of the sample to that of a standard of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl group, the N-methyl group, the ethyl group (a triplet and a quartet), and the methylene protons of the azepane ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the lactam, the aromatic carbons, the quaternary carbon at the 3-position, the N-methyl carbon, and the carbons of the ethyl group and the azepane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight plus a proton. Fragmentation would likely involve the loss of the ethyl group and cleavages within the azepane ring.

Pharmacological Profile

The pharmacological activity of this compound as Meptazinol is of significant interest to drug development professionals.

Mechanism of Action

Meptazinol exhibits a dual mechanism of action. It is a partial agonist at the mu-opioid receptors (MOR), which are key mediators of analgesia in the central nervous system.[5][6] This partial agonism is thought to contribute to its analgesic effects while potentially limiting the extent of respiratory depression and abuse potential compared to full MOR agonists like morphine.[2][6] Additionally, Meptazinol has been shown to possess cholinergic activity, acting as an agonist at nicotinic acetylcholine receptors, which may also contribute to its analgesic properties.[5][6]

Pharmacokinetics

-

Absorption: Meptazinol is rapidly absorbed after oral and intramuscular administration.[13][14]

-

Distribution: It has a volume of distribution of approximately 3.1 L/kg.[1]

-

Metabolism: The major route of metabolism is glucuronidation of the phenolic hydroxyl group.[13]

-

Excretion: Excretion occurs mainly through the urine. The plasma half-life is approximately 2 hours.[1][13]

Therapeutic Efficacy

Meptazinol is indicated for the treatment of moderate to severe pain, including postoperative pain, obstetric pain, and the pain of renal colic.[2][5][13] Its rapid onset and relatively short duration of action make it suitable for acute pain management.[5]

Conclusion

This compound, or Meptazinol, is a pharmacologically significant compound with a unique profile as a dual-acting opioid analgesic. Its distinct physicochemical properties, including its amphipathic nature and specific pKa values, govern its behavior in biological systems. The established synthetic routes and analytical methods provide a solid foundation for its production and quality control. For researchers and drug development professionals, a comprehensive understanding of these characteristics is paramount for the exploration of new therapeutic applications and the development of novel analogs with improved pharmacological profiles. This guide serves as a detailed technical resource to support these endeavors.

References

-

What is the mechanism of Meptazinol Hydrochloride? - Patsnap Synapse. (2024-07-17). [Link]

-

What is Meptazinol Hydrochloride used for? - Patsnap Synapse. (2024-06-15). [Link]

-

Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed. [Link]

-

Meptazinol: a novel Mu-1 selective opioid analgesic - PubMed. [Link]

-

meptazinol | Dosing and Uses - medtigo. [Link]

-

Meptazinol - Drug Monograph - DrugInfoSys.com. [Link]

-

Meptazinol - Wikipedia. [Link]

-

Meptazinol | C15H23NO | CID 41049 - PubChem - NIH. [Link]

-

Meptazinol. [Link]

-

Asymmetric Total Synthesis of Meptazinol | The Journal of Organic Chemistry. (2022-04-12). [Link]

-

Structural comparisons of meptazinol with opioid analgesics - PubMed. [Link]

-

Representative HPLC profile of the separation of (+)-meptazinol (5 mg/L) and the internal standard desipramine (5 mg/L). - ResearchGate. [Link]

-

Meptazinol Impurities and Related Compound - Veeprho Pharmaceuticals. [Link]

-

Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC - ResearchGate. (2025-08-06). [Link]

-

Meptazinol and Ethanol: A Fatal Intoxication | Journal of Analytical Toxicology | Oxford Academic. (2012-01-01). [Link]

-

meptazinol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

meptazinol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools - PMC - PubMed Central. [Link]

-

Meptazinol Hydrochloride - Medicines.ie. [Link]

-

Theoretical and NMR investigations on the conformations of ( − )-meptazinol hydrochloride in solution | Request PDF - ResearchGate. [Link]

-

MPS 3004 To: All Community Pharmacists 15th February 2023 Dear colleague Medicines Supply Notification: Meptazinol (Meptid®) 2. (2023-02-15). [Link]

-

Studies on the metabolism of meptazinol, a new analgesic drug - PMC - NIH. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. [Link]

-

comparison of partition coefficient (log p) of drugs: computational and experimental data study - ResearchGate. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. [Link]

-

LogP—Making Sense of the Value - ACD/Labs. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]

Sources

- 1. Meptazinol - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 2. Meptazinol - Wikipedia [en.wikipedia.org]

- 3. Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. What is Meptazinol Hydrochloride used for? [synapse.patsnap.com]

- 6. What is the mechanism of Meptazinol Hydrochloride? [synapse.patsnap.com]

- 7. Meptazinol [drugfuture.com]

- 8. Meptazinol hydrochloride CAS#: 59263-76-2 [amp.chemicalbook.com]

- 9. meptazinol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. assets.hpra.ie [assets.hpra.ie]

- 14. assets.hpra.ie [assets.hpra.ie]

Potential pharmacological activities of hydroxyphenyl azepanone compounds

An In-Depth Technical Guide to the Potential Pharmacological Activities of Hydroxyphenyl Azepanone Compounds

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular architectures presents a promising avenue for identifying new therapeutic agents. Hydroxyphenyl azepanone compounds, which integrate the phenolic functionality of a hydroxyphenyl group with the seven-membered lactam ring of an azepanone, represent one such intriguing hybrid scaffold. The hydroxyphenyl moiety is a cornerstone of many natural and synthetic compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Concurrently, the azepanone ring, a privileged structure in medicinal chemistry, is found in a variety of biologically active molecules. This guide aims to provide a comprehensive technical overview of the potential pharmacological activities of hydroxyphenyl azepanone compounds, drawing upon existing research on structurally related molecules to build a strong rationale for their further investigation and development.

Anticancer Potential: Targeting the Hallmarks of Malignancy

The fight against cancer necessitates the development of novel chemotherapeutic agents that can overcome the challenges of drug resistance and off-target toxicity.[3] The hydroxyphenyl azepanone scaffold holds considerable promise in this arena, with related compounds demonstrating significant anticancer activity through diverse mechanisms.

Plausible Mechanisms of Anticancer Action

While direct studies on hydroxyphenyl azepanones are emerging, the known anticancer activities of structurally similar compounds, such as flavanones and other heterocyclic systems, provide valuable insights into their potential mechanisms of action.[4][5] One of the key pathways implicated in cancer progression is the NF-κB signaling cascade, which plays a crucial role in inflammation, cell survival, and proliferation.[1] Natural flavonoids containing a hydroxyphenyl group have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.[1]

Another potential mechanism is the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells. The rigid, planar structures of some heterocyclic compounds allow them to intercalate with DNA, disrupting its normal function and leading to cell death.

Illustrative Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by hydroxyphenyl azepanone compounds.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture:

-

Compound Treatment:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare a stock solution of the hydroxyphenyl azepanone compound in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Assay:

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Quantitative Data on Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Heteroaryl Flavanone | MCF7 | 7.3 | [4] |

| Heteroaryl Flavanone | HT29 | 4.9 | [4] |

| Heteroaryl Flavanone | A498 | 5.7 | [4] |

Neuroprotective Potential: A Ray of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons and cognitive decline.[6] Oxidative stress and excitotoxicity are key contributors to the pathophysiology of these disorders.[7] The hydroxyphenyl moiety, with its inherent antioxidant properties, makes hydroxyphenyl azepanones promising candidates for neuroprotective agents.

Plausible Mechanisms of Neuroprotection

A key mechanism of neuroprotection is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, which, when overactivated by glutamate, leads to excitotoxicity and neuronal death. A hydroxyphenyl-piperidine compound, structurally related to an opened azepanone ring, has been shown to be a potent NMDA antagonist, protecting hippocampal neurons from glutamate toxicity with an IC50 of 10 nM.[8]

Furthermore, the antioxidant properties of the hydroxyphenyl group can directly mitigate oxidative stress by scavenging reactive oxygen species (ROS). This can prevent damage to cellular components and reduce the activation of apoptotic pathways.[9]

Illustrative Workflow: Neuroprotection Assay

Caption: Experimental workflow for assessing the neuroprotective effects of hydroxyphenyl azepanone compounds.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a suitable medium.[9]

-

Seed the cells in 96-well plates and allow them to differentiate into a neuronal phenotype if required.

-

-

Compound Treatment and Induction of Toxicity:

-

Pre-treat the cells with various concentrations of the hydroxyphenyl azepanone compound for a specified period (e.g., 24 hours).

-

Induce neurotoxicity by adding an oxidative stressor like hydrogen peroxide (H2O2) or an excitotoxin like glutamate.[9]

-

-

Assessment of Neuroprotection:

-

After the toxic insult, assess cell viability using the MTT assay as described previously.

-

Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the toxin alone.

-

Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection).

-

Quantitative Data on a Related Neuroprotective Compound

| Compound | Assay | IC50 | Reference |

| (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | Protection of hippocampal neurons from glutamate toxicity | 10 nM | [8] |

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] The hydroxyphenyl moiety is a well-known anti-inflammatory pharmacophore, and its incorporation into the azepanone scaffold could yield potent anti-inflammatory agents.

Plausible Mechanisms of Anti-inflammatory Action

Hydroxyphenyl-containing compounds have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[10][11] These effects are often mediated through the inhibition of key signaling pathways like NF-κB and p38 MAPK.[11]

Illustrative Relationship: Inflammation and Disease

Caption: The central role of chronic inflammation in various diseases and the potential therapeutic intervention with hydroxyphenyl azepanone compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay (TNF-α Inhibition)

-

Cell Culture:

-

Culture murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with different concentrations of the hydroxyphenyl azepanone compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.

-

-

Measurement of TNF-α:

-

After a 24-hour incubation, collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value for TNF-α inhibition.

-

Quantitative Data on Related Anti-inflammatory Compounds

| Compound Class | Assay | Result | Reference |